2,3,3',4,4',5-Hexachlorobiphenyl (PCB-156): A Technical Guide to its Environmental Presence and Origins
2,3,3',4,4',5-Hexachlorobiphenyl (PCB-156): A Technical Guide to its Environmental Presence and Origins
Abstract
This technical guide provides an in-depth examination of the environmental occurrence and primary sources of 2,3,3',4,4',5-Hexachlorobiphenyl (PCB-156). As a persistent and bioaccumulative toxicant, understanding the distribution and origins of this specific polychlorinated biphenyl (PCB) congener is critical for researchers, environmental scientists, and public health professionals. This document synthesizes data on the physicochemical properties of PCB-156 that govern its environmental fate, its prevalence in major environmental compartments, and its signature in historical commercial PCB mixtures. Furthermore, a detailed methodology for its quantification in environmental matrices is presented, providing a comprehensive resource for professionals in the field.
Introduction: The Significance of a Single Congener
Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organochlorine compounds that, due to their chemical stability and dielectric properties, were widely used in industrial applications until their production was banned in many countries in the 1970s.[1][2] Despite the ban, their persistence has led to their ubiquitous presence in the global environment.[1] The toxicity and environmental behavior of PCBs are not uniform across the class; they are highly dependent on the number and position of chlorine atoms on the biphenyl structure.
2,3,3',4,4',5-Hexachlorobiphenyl, designated as PCB-156, is a mono-ortho-substituted congener. This structural characteristic allows it to adopt a pseudo-planar configuration, conferring "dioxin-like" toxicity.[2] These congeners can bind to the aryl hydrocarbon receptor (AhR), initiating a cascade of toxic responses similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3] Consequently, PCB-156 is recognized as one of the twelve dioxin-like PCBs by the World Health Organization and is assigned a Toxic Equivalency Factor (TEF) for risk assessment.[2][3] Its contribution to the total toxic equivalency (TEQ) of environmental samples makes its specific monitoring and source apportionment a high priority.
Physicochemical Properties Governing Environmental Fate
The environmental behavior of PCB-156 is a direct result of its molecular structure and resulting physicochemical properties. Its high degree of chlorination and specific substitution pattern lead to exceptional stability and resistance to metabolic breakdown.
Table 1: Physicochemical Properties of PCB-156
| Property | Value | Implication for Environmental Fate |
| IUPAC Name | 2,3,3',4,4',5-Hexachlorobiphenyl | - |
| CAS Number | 38380-08-4 | Unique identifier for tracking and regulation. |
| Molecular Formula | C₁₂H₄Cl₆ | High molecular weight contributes to low volatility. |
| Molecular Weight | 360.88 g/mol | Influences transport and partitioning behavior. |
| Log Kₒw (Octanol-Water Partition Coefficient) | ~7.6 | Extremely hydrophobic; strongly partitions to organic matter in soil, sediment, and fatty tissues of organisms.[4] |
| Water Solubility | Very Low | Low mobility in aqueous systems; tends to adsorb to particulates.[4] |
| Vapor Pressure | Low | Not highly volatile, but can undergo long-range atmospheric transport adsorbed to particles.[4] |
The causality behind these properties is rooted in the molecule's stable biphenyl rings and the strong carbon-chlorine bonds. The high octanol-water partition coefficient (Log Kₒw) is the primary driver of its lipophilicity, causing it to be readily absorbed by organisms from their environment and diet, a process known as bioconcentration.[4][5][6]
Primary Sources: Unmasking the Origins in Commercial Mixtures
There are no known natural sources of PCBs; their presence in the environment is entirely due to anthropogenic activities.[7] The primary historical source of PCB-156 was its inclusion as a component in commercial PCB mixtures, most notably the Aroclor series produced by Monsanto in the United States and similar mixtures like Clophen (Germany) and Kanechlor (Japan).[8][9]
These mixtures were not synthesized to produce specific congeners but were created by the bulk chlorination of biphenyl to a target chlorine percentage by weight.[9][10] Therefore, the distribution of congeners within a specific Aroclor is a unique signature. Congener-specific analysis of these commercial mixtures has been crucial for identifying the sources of environmental contamination.
Table 2: Weight Percent (wt%) of PCB-156 in Major Aroclor Mixtures
| Aroclor Mixture | Average Chlorine Content | PCB-156 (wt%) | Primary Applications |
| Aroclor 1254 | 54% | ~1.5 - 4.5% | Capacitors, transformers, plasticizers |
| Aroclor 1260 | 60% | ~3.0 - 6.0% | Plasticizers, hydraulic fluids, lubricants |
| Aroclor 1262 | 62% | ~2.0 - 4.0% | Investment casting waxes, heat transfer fluids |
| Aroclor 1268 | 68% | Low / Not typically reported | Highly specialized applications |
Data synthesized from comprehensive congener-specific analyses of Aroclor standards.[10][11]
The experimental choice to perform detailed gas chromatography with mass spectrometry (GC/MS) on archived, unweathered Aroclor standards was fundamental.[8][10] It provided the baseline "fingerprints" necessary to trace environmental contamination back to its commercial origins. Aroclors 1254 and 1260, which contain significant proportions of PCB-156, were widely used in "open" applications like plasticizers and sealants, as well as in "closed" systems like transformers and capacitors, which are now significant sources of leakage into the environment.
Environmental Occurrence and Bioaccumulation
Due to its persistence and lipophilicity, PCB-156 is found in virtually every environmental compartment across the globe. Following release, it strongly adsorbs to organic matter in soils and sediments, which become major environmental sinks.[5] From these reservoirs, it can be re-volatilized or resuspended, entering the food web.
Occurrence in Abiotic Matrices
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Soils and Sediments : The highest concentrations of PCBs are typically found in the fine-grained, organically rich sediments of rivers, lakes, and coastal areas near historical industrial discharge points.[5] While specific global average concentrations for PCB-156 are difficult to establish, levels are highly variable depending on proximity to contamination sources.
-
Air and Water : Due to its low water solubility and vapor pressure, concentrations of PCB-156 in water and the atmosphere are generally low.[4] However, its ability to adsorb to airborne particulate matter facilitates long-range atmospheric transport, leading to its detection in remote regions like the Arctic.[4]
Bioaccumulation and Biomagnification in Biota
The most significant aspect of PCB-156's environmental fate is its propensity to bioaccumulate in living organisms and biomagnify through the food chain.[4] Its resistance to metabolic breakdown means that it is retained in fatty tissues, leading to progressively higher concentrations at higher trophic levels.
-
Aquatic Life : The process begins with uptake by microorganisms and phytoplankton, which are consumed by invertebrates and small fish. These, in turn, are eaten by larger predatory fish, leading to a significant magnification of PCB-156 concentrations. Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, are exceptionally high for highly chlorinated PCBs like PCB-156.[4][12]
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Marine Mammals and Birds : As top predators, marine mammals (e.g., dolphins, killer whales, seals) and fish-eating birds often exhibit the highest environmental concentrations of PCBs.[13][14][15][16] Levels in the blubber of some marine mammals can exceed toxicity thresholds, leading to concerns about immune suppression and reproductive failure.[13][15]
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Humans : For the general human population, the primary route of exposure to PCB-156 is through diet, particularly the consumption of contaminated fish, meat, and dairy products.[4][17] It is consistently detected in human adipose tissue, blood serum, and breast milk, indicating widespread exposure.[7][18][19] Studies have reported geometric mean concentrations of PCB-156 in human blood serum in the nanogram per gram (ng/g) lipid weight range.[18]
The logical relationship of this pathway, from industrial source to top predator, is a classic example of how persistent organic pollutants (POPs) contaminate global ecosystems.
Diagram: Environmental Fate and Trophic Transfer of PCB-156
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